

Spectroscopic Profile of 3-Bromo-5-iodobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Bromo-5-iodobenzaldehyde**

Cat. No.: **B070385**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for **3-Bromo-5-iodobenzaldehyde** (CAS No: 188813-09-4). Due to the limited availability of public experimental spectra for this specific compound, this document leverages data from analogous compounds, namely 3-bromobenzaldehyde and 3-iodobenzaldehyde, to provide a reliable predictive analysis. This guide is intended to assist researchers in the identification and characterization of this important chemical intermediate.

Predicted Spectral Data

The following tables summarize the predicted and expected spectral data for **3-Bromo-5-iodobenzaldehyde**. These predictions are based on the known spectral properties of closely related monosubstituted benzaldehydes and the additive effects of the bromo and iodo substituents on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for **3-Bromo-5-iodobenzaldehyde**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~9.95	Singlet	-	Aldehydic proton (-CHO)
~8.15	Triplet	~1.5	Aromatic proton (H-2)
~8.05	Triplet	~1.5	Aromatic proton (H-6)
~7.95	Triplet	~1.5	Aromatic proton (H-4)

Note: The aromatic protons are expected to appear as closely spaced triplets or multiplets due to small meta-couplings.

Table 2: Predicted ^{13}C NMR Spectral Data for **3-Bromo-5-iodobenzaldehyde**

Chemical Shift (δ , ppm)	Assignment
~190	Aldehydic carbon (C=O)
~145	Aromatic carbon (C-1)
~140	Aromatic carbon (C-4)
~138	Aromatic carbon (C-6)
~130	Aromatic carbon (C-2)
~123	Aromatic carbon (C-3, attached to Br)
~95	Aromatic carbon (C-5, attached to I)

Infrared (IR) Spectroscopy

Table 3: Expected Infrared (IR) Absorption Bands for **3-Bromo-5-iodobenzaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080	Weak	Aromatic C-H stretch
~2850, ~2750	Weak	Aldehydic C-H stretch (Fermi doublet)
~1705	Strong	Carbonyl (C=O) stretch
~1580, ~1470	Medium-Strong	Aromatic C=C stretches
~880	Strong	C-H out-of-plane bend (isolated H's)
Below 800	Medium-Strong	C-Br and C-I stretches

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry (MS) Fragmentation for **3-Bromo-5-iodobenzaldehyde**

m/z	Ion	Comments
310/312	[M] ⁺	Molecular ion peak, showing isotopic pattern for one bromine atom.
309/311	[M-H] ⁺	Loss of the aldehydic proton.
281/283	[M-CHO] ⁺	Loss of the formyl group.
154/156	[C ₆ H ₃ Br] ⁺	Loss of I and CHO.
127	[I] ⁺	Iodine cation.
75	[C ₆ H ₃] ⁺	Phenyl fragment.

Experimental Protocols

The following are general experimental protocols for the acquisition of spectral data for a solid organic compound such as **3-Bromo-5-iodobenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Bromo-5-iodobenzaldehyde** in about 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-pulse proton spectrum.
 - Typical parameters: 32 scans, a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: 1024 scans, a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
 - KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder and press into a thin, transparent pellet.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:

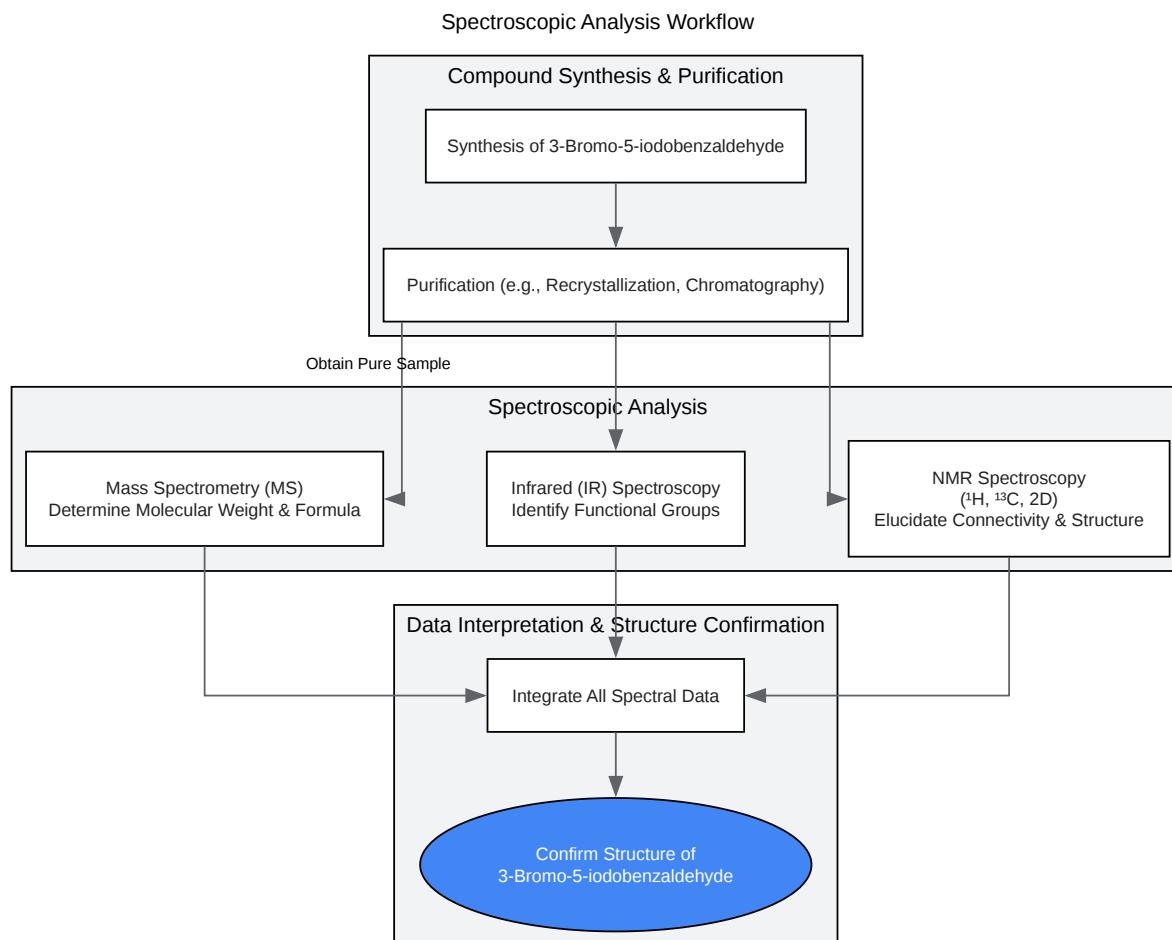
- Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
- Record the sample spectrum over a range of 4000 to 400 cm^{-1} .
- Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
- Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, for example, from m/z 40 to 400.
- Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of bromine.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound.



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Caption: A logical workflow for the synthesis, purification, and spectroscopic identification of an organic compound.

This guide provides a foundational set of predicted spectral data and standard methodologies to aid in the analysis of **3-Bromo-5-iodobenzaldehyde**. Researchers are encouraged to obtain experimental data for their specific samples to confirm these predictions.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromo-5-iodobenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b070385#3-bromo-5-iodobenzaldehyde-spectral-data-nmr-ir-ms\]](https://www.benchchem.com/product/b070385#3-bromo-5-iodobenzaldehyde-spectral-data-nmr-ir-ms)

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com